molecular formula C14H18O4 B8392126 7-Ethoxymethoxy-2,2-dimethyl-4-chromanone

7-Ethoxymethoxy-2,2-dimethyl-4-chromanone

Cat. No. B8392126
M. Wt: 250.29 g/mol
InChI Key: XTRMWMQXCYOUID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Ethoxymethoxy-2,2-dimethyl-4-chromanone is a useful research compound. Its molecular formula is C14H18O4 and its molecular weight is 250.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Ethoxymethoxy-2,2-dimethyl-4-chromanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Ethoxymethoxy-2,2-dimethyl-4-chromanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

7-(ethoxymethoxy)-2,2-dimethyl-3H-chromen-4-one

InChI

InChI=1S/C14H18O4/c1-4-16-9-17-10-5-6-11-12(15)8-14(2,3)18-13(11)7-10/h5-7H,4,8-9H2,1-3H3

InChI Key

XTRMWMQXCYOUID-UHFFFAOYSA-N

Canonical SMILES

CCOCOC1=CC2=C(C=C1)C(=O)CC(O2)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 40 ml of an 5% sodium hydroxide solution, 60 ml of dichloro methane, 0.5 g (2 millimoles) of triethyl benzyl aminium chloride and 1.9 g (10 millimoles) of 7-hydroxy-2,2-dimethyl-4-chromanone is intensively stirred at room temperature for 20 minutes, whereupon 2.3 g (2,2 ml, 25 millimoles) of chloromethyl-ethyl-ether are added and the reaction mixture is stirred for an hour. The reaction mixture is worked up according to Example 12. Thus 2.1 g of the desired compound are obtained in the form of a light yellow oil, yield 85%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Yield
85%

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